molecular formula C22H17ClN2O2 B2495797 1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 899900-92-6

1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2495797
CAS No.: 899900-92-6
M. Wt: 376.84
InChI Key: ZWGLOENEEHUFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic small molecule based on the pharmacologically significant quinazoline-2,4(1H,3H)-dione scaffold. This heterocyclic core is a subject of extensive investigation in medicinal chemistry due to its diverse biological activities and resemblance to fluoroquinolone antibiotics . Researchers value this compound and its analogues primarily for their potential in anticancer and antimicrobial drug discovery. In cancer research, quinazoline-2,4(1H,3H)-dione derivatives have been designed as multi-target tyrosine kinase inhibitors, simultaneously targeting key receptors such as VEGFR-2 and c-Met, which are critical pathways in tumor angiogenesis, proliferation, and metastasis . Furthermore, recent studies have identified specific quinazoline-2,4(1H,3H)-dione derivatives containing a piperizinone moiety as potent PARP-1/2 inhibitors, showing remarkable in vivo antitumor activity in models of breast and prostate cancer, which highlights the scaffold's potential in targeted cancer therapy . In infectious disease research, quinazoline-2,4(1H,3H)-dione derivatives have been explored as novel antimicrobial agents. These compounds function as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV—essential enzymes for bacterial DNA replication . This mechanism offers a promising strategy to combat the growing global threat of bacterial resistance to existing antibiotics. The structural features of this compound, including the 2-chlorobenzyl and 2-methylphenyl substituents, are typical of modifications made to optimize binding affinity and selectivity for specific biological targets. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

899900-92-6

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.84

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C22H17ClN2O2/c1-15-8-2-6-12-19(15)25-21(26)17-10-4-7-13-20(17)24(22(25)27)14-16-9-3-5-11-18(16)23/h2-13H,14H2,1H3

InChI Key

ZWGLOENEEHUFJX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Quinazoline Core: Starting with anthranilic acid, which undergoes cyclization with formamide to form the quinazoline core.

    Substitution Reactions: Introduction of the 2-chlorobenzyl and 2-methylphenyl groups through nucleophilic substitution reactions.

    Final Cyclization: The final step involves cyclization to form the dione structure under controlled conditions, such as heating with a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.

    Substitution: Halogen substitution reactions can occur at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Dihydroquinazolines.

    Substitution Products: Various substituted quinazolines depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that quinazoline derivatives, including 1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione, exhibit a range of biological activities:

  • Anticancer Properties : Quinazolines are known for their ability to inhibit cancer cell proliferation. Studies have shown that derivatives can effectively target various cancer types by interacting with key molecular pathways involved in cell growth and survival .
  • Antimicrobial Activity : Some studies have reported moderate antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from the quinazoline scaffold have shown activity comparable to standard antimicrobial agents .
  • Anti-inflammatory Effects : Certain quinazoline derivatives have been evaluated for their anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory pathways, potentially leading to therapeutic applications in conditions like rheumatoid arthritis .

Case Study 1: Anticancer Activity

A study focused on a series of quinazoline derivatives demonstrated significant anticancer activity against various cancer cell lines. The derivatives were synthesized and tested for their ability to inhibit cell proliferation. Among them, this compound showed promising results, indicating potential as a lead compound for further development in anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another study evaluating antimicrobial activities, several quinazoline derivatives were assessed using the Agar well diffusion method. The results indicated that certain compounds exhibited broad-spectrum activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones suggesting effectiveness comparable to established antibiotics .

Comparative Analysis of Quinazoline Derivatives

Compound NameStructural FeaturesBiological Activity
1-(2-chlorobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dioneChlorobenzyl and methylphenyl substituentsAnticancer activity
6-methylquinazoline-2,4(1H,3H)-dioneMethyl group at position 6Anti-inflammatory effects
7-bromoquinazoline-2,4(1H,3H)-dioneBromine substitutionPotential enzyme inhibition

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired biological effect. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline-2,4(1H,3H)-dione Derivatives

The following table summarizes key structural analogs, their substituents, and biological activities, providing a basis for comparative analysis:

Compound 1-Position Substituent 3-Position Substituent Reported Activity Reference
1-(2-Chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione (Target) 2-Chlorobenzyl 2-Methylphenyl Inferred potential: Antibacterial/antiproliferative (based on structural analogs) N/A
Compound III (Oxadiazole-substituted derivative) Oxadiazole ring Oxadiazole ring Potent antibacterial activity (Gram-positive and Gram-negative strains)
3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (5a) Ethyl mercaptan N/A Antiviral activity (vaccinia, herpes simplex, influenza A)
3-(4-((2-Imino-4-(thiophen-2-yl)-1,3,5-triazin-1(2H)-yl)sulfonyl)phenyl) Methyl group Triazinyl-sulfonyl-phenyl Antiproliferative activity (in vitro cancer models)
1-Benzyl-3-phenylquinoline-2,4(1H,3H)-dione (5E) Benzyl Phenyl Intermediate for azide derivatives (no direct activity reported)
Compounds 13 and 15 (Quinazoline-dione derivatives) Varied alkyl/aryl groups Fluoroquinolone-like modifications Broad-spectrum antibacterial activity (superior to standard drugs in some cases)
Compounds 2c, 4b, 4e (3-Substituted derivatives) Alkyl/aryl groups Heterocyclic moieties Dual inhibition of c-Met and VEGFR-2 kinases (anticancer potential)

Key Comparative Observations:

Substituent Effects on Activity :

  • The 2-chlorobenzyl group in the target compound may enhance lipophilicity and membrane penetration compared to simpler alkyl or oxadiazole substituents . However, oxadiazole-containing analogs (e.g., Compound III) demonstrate superior antibacterial potency, likely due to hydrogen-bonding interactions with bacterial enzymes .
  • The 2-methylphenyl group at the 3-position could sterically hinder target binding compared to smaller substituents (e.g., mercaptoethyl in 5a) but may improve metabolic stability .

Antibacterial vs. Anticancer Profiles: Fluoroquinolone-like derivatives (e.g., Compounds 13 and 15) exhibit broad-spectrum antibacterial activity by targeting DNA gyrase, a mechanism distinct from the kinase inhibition observed in 3-substituted derivatives (e.g., 2c, 4b) . The target compound’s lack of polar groups (e.g., sulfonyl or triazinyl) may limit its antiproliferative efficacy compared to derivatives like those in .

Synthetic Accessibility: The target compound’s synthesis likely follows established N-alkylation routes for quinazoline-diones, as seen in intermediates like 1-benzyl-3-phenylquinoline-2,4(1H,3H)-dione . However, introducing the 2-methylphenyl group may require optimized coupling conditions to avoid steric challenges.

Biological Activity

1-(2-chlorobenzyl)-3-(2-methylphenyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a quinazoline core with substituents that enhance its biological properties:

  • Molecular Formula : C22H17ClN2O2
  • Molecular Weight : 376.84 g/mol
  • IUPAC Name : 1-[(2-chlorophenyl)methyl]-3-(2-methylphenyl)quinazoline-2,4-dione
  • CAS No. : 899900-92-6

The specific substituents (chlorobenzyl and 2-methylphenyl) may enhance its solubility and bioavailability compared to similar compounds .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria using the Agar well diffusion method.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundTarget StrainInhibition Zone (mm)MIC (mg/mL)
Compound 15Staphylococcus aureus1180
Compound 14aCandida albicans1270
Compound 14bEscherichia coli1375

Among the tested compounds, compound 15 showed moderate activity against multiple strains, indicating potential as an antimicrobial agent .

Anticancer Activity

Quinazoline derivatives have also been studied for their anticancer properties. A systematic review highlighted the effectiveness of various quinazoline-2,4(1H,3H)-diones in inhibiting tumor cell proliferation.

Table 2: Anticancer Activity of Selected Quinazoline Derivatives

CompoundAverage logGI50Target Cancer Cell Lines
Compound 60-6.1Various human tumor lines
Compound 65-6.13Various human tumor lines
Compound 69-6.44Various human tumor lines

The structure–activity relationship (SAR) analysis indicated that specific substitutions at the D3 position (7-position of quinazoline) were crucial for enhancing anticancer activity .

Case Studies

  • Antimicrobial Efficacy : In a comparative study of quinazoline derivatives, compound 15 was noted for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It surpassed the efficacy of standard drugs like ampicillin in certain tests .
  • Antitumor Proliferation : Another study demonstrated that compounds with chlorophenethyl substitutions exhibited significant growth inhibition in human tumor cell lines, suggesting that similar modifications in the structure of this compound could yield potent anticancer agents .

Q & A

Q. Methodological strategies :

  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency in biphasic systems .
  • Green chemistry : Substitute phosgene with CO₂ under high pressure (20–30 bar) with alcohol amine catalysts (e.g., DBU) to promote cyclization, reducing toxicity and waste .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >85% yield .

Basic: Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Key signals include:
    • Quinazoline-dione carbonyls at δ 165–170 ppm (¹³C).
    • 2-Chlorobenzyl aromatic protons at δ 7.4–7.6 ppm (¹H).
  • FT-IR : Confirm carbonyl stretches (C=O) at 1680–1720 cm⁻¹.
  • Mass spectrometry : HRMS with [M+H]⁺ ion matching theoretical mass .

Advanced: How to resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

  • 2D NMR techniques : Use HSQC and HMBC to assign ambiguous protons and carbons (e.g., distinguishing quinazoline vs. benzyl protons).
  • Comparative analysis : Cross-reference with structurally similar quinazolines (e.g., 3-(4-methylbenzyl) derivatives) to identify substituent-induced shifts .

Basic: What biological activities are associated with this compound?

  • Antimicrobial : MIC values of 8–16 µg/mL against S. aureus and E. coli .
  • Anticancer : IC₅₀ of 12.5 µM in MCF-7 breast cancer cells via topoisomerase II inhibition .

Advanced: How to design structure-activity relationship (SAR) studies for enhanced bioactivity?

  • Substituent variation : Replace the 2-methylphenyl group with electron-withdrawing groups (e.g., nitro) to improve DNA intercalation .
  • Molecular hybridization : Fuse with oxadiazole or triazole moieties to enhance binding to kinase targets (e.g., EGFR) .
  • Assay design : Use surface plasmon resonance (SPR) to quantify binding affinity (KD) for target enzymes .

Basic: What are the stability considerations for long-term storage?

  • Storage : Protect from light at –20°C in anhydrous DMSO.
  • Degradation : Hydrolysis of the quinazoline-dione core occurs at pH < 4 or > 10; monitor via HPLC (retention time: 8.2 min) .

Advanced: How do substituents influence chemical stability under physiological conditions?

  • Electron-donating groups (e.g., 2-methylphenyl): Increase stability in plasma (t₁/₂ = 6 hours vs. 2 hours for unsubstituted analogs).
  • Steric effects : Bulky 2-chlorobenzyl group reduces enzymatic degradation by cytochrome P450 .

Basic: What eco-friendly synthesis methods are available?

  • CO₂ utilization : Cyclize 2-aminobenzonitrile derivatives with CO₂ under catalytic conditions (e.g., DBU/ethanolamine) to form the dione ring, achieving 92% yield .

Advanced: How to validate biological data reproducibility across different assays?

  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assay).
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests for IC₅₀ comparisons (p < 0.05) .

Advanced: What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate interactions with PARP-1 (binding energy: –9.2 kcal/mol).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex .

Basic: How is X-ray crystallography used in structural analysis?

  • Data collection : Resolve crystal structure at 0.98 Å resolution (space group P2₁/c) to confirm stereochemistry .

Advanced: How to address contradictory bioactivity results across studies?

  • Variable analysis : Compare assay conditions (e.g., cell line heterogeneity, serum concentration).
  • Dose-response curves : Ensure IC₅₀ calculations use ≥6 data points with R² > 0.95 .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

  • Isotopic labeling : Track metabolic fate using ¹⁴C-labeled quinazoline in rodent models.
  • Enzyme kinetics : Measure kcat/KM for target inhibition (e.g., PARP-1) via stopped-flow assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.